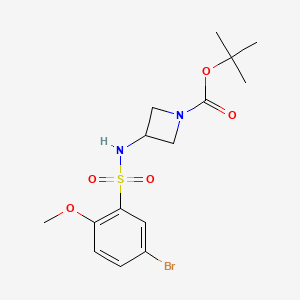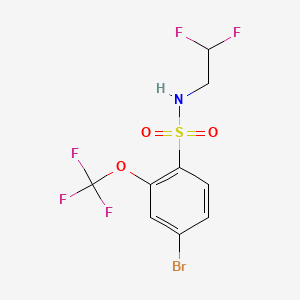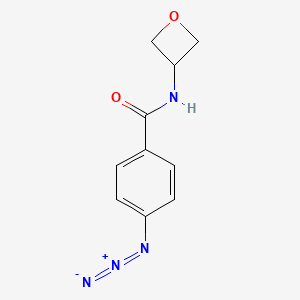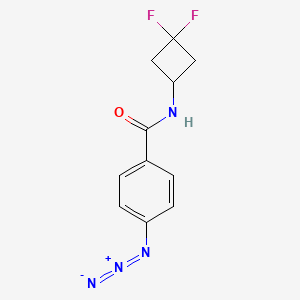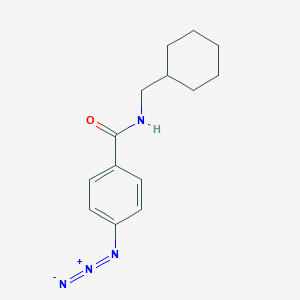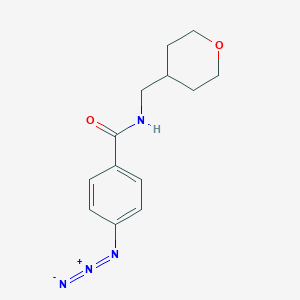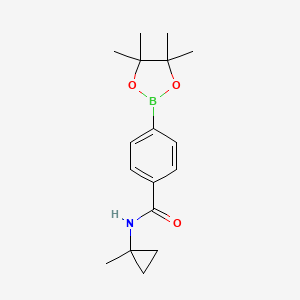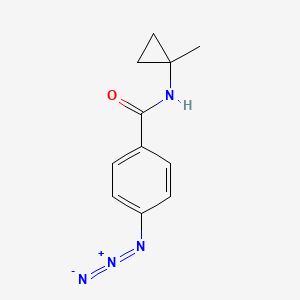
4-Azido-N-(1-methylcyclopropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-N-(1-methylcyclopropyl)benzamide is an organic compound that features an azide group attached to a benzamide structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The azide group is known for its high reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N-(1-methylcyclopropyl)benzamide typically involves the introduction of the azide group to a pre-formed benzamide structure. One common method is the acyl azide method, which involves the conversion of a carboxylic acid derivative to an acyl azide using nitrous acid. The acyl azide can then react with an amine to form the desired benzamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out using continuous-flow systems. This approach allows for the safe generation and handling of the highly reactive azide intermediates. The continuous-flow method also offers advantages in terms of scalability and process control .
化学反应分析
Types of Reactions
4-Azido-N-(1-methylcyclopropyl)benzamide can undergo a variety of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas or triphenylphosphine.
Common Reagents and Conditions
Nitrous Acid: Used for the formation of acyl azides from carboxylic acids.
Alkynes: React with azides in cycloaddition reactions to form triazoles.
Reducing Agents: Such as hydrogen gas or triphenylphosphine, used to reduce azides to amines.
Major Products Formed
Triazoles: Formed from the cycloaddition of azides with alkynes.
Amines: Formed from the reduction of azides.
科学研究应用
4-Azido-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The azide group can be used to introduce bioactive functionalities into drug molecules.
Materials Science: Employed in the cross-linking of polymers and the formation of highly reactive nitrenes for material modification.
作用机制
The mechanism of action of 4-Azido-N-(1-methylcyclopropyl)benzamide primarily involves the reactivity of the azide group. Upon activation, the azide group can release nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new products . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.
相似化合物的比较
Similar Compounds
4-Azido-N-cyclopropylbenzamide: Similar structure but without the methyl group on the cyclopropyl ring.
4-Azido-N-(1-methylcyclopropyl)aniline: Similar structure but with an aniline group instead of a benzamide.
Uniqueness
4-Azido-N-(1-methylcyclopropyl)benzamide is unique due to the presence of both the azide group and the 1-methylcyclopropyl group. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific synthetic and research applications.
属性
IUPAC Name |
4-azido-N-(1-methylcyclopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(6-7-11)13-10(16)8-2-4-9(5-3-8)14-15-12/h2-5H,6-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAIKDWFVUNMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B8230491.png)
![5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8230500.png)
![1-[(4-Methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid](/img/structure/B8230505.png)
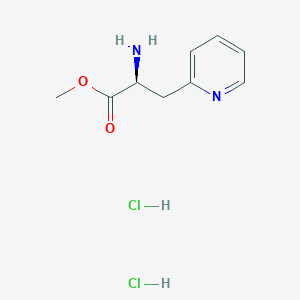
![(3S,6S)-3-[(4-iodophenyl)methyl]-1,6-dimethylpiperazine-2,5-dione](/img/structure/B8230516.png)
![methyl (2R)-1-[(4-iodophenyl)methyl]-4-methylpiperazine-2-carboxylate](/img/structure/B8230518.png)
